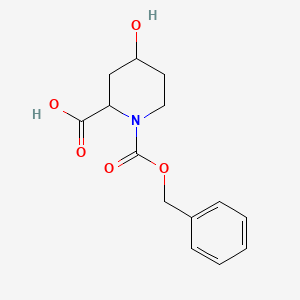

(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

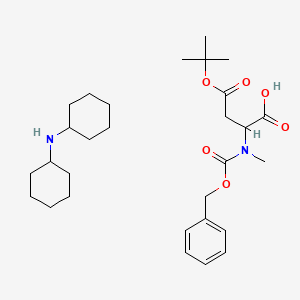

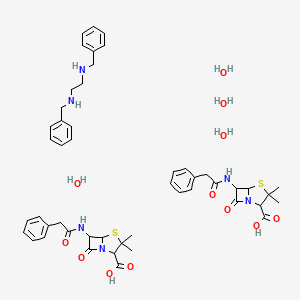

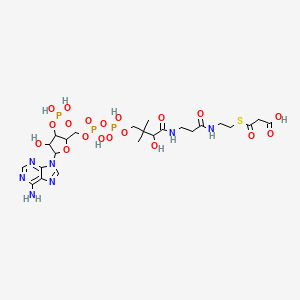

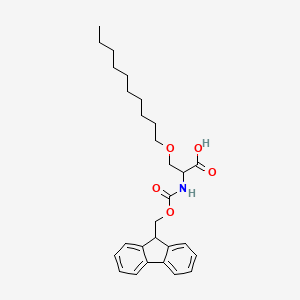

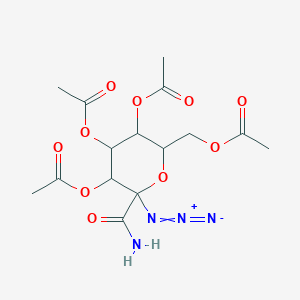

4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-ベンジルエステルは、分子式がC15H19NO5、分子量が293.32 g/molの化学化合物です 。この化合物は、ヒドロキシ基とカルボン酸エステル基で置換されたピペリジン環の存在によって特徴付けられます。その独特の構造的特性により、様々な化学および製薬用途で用いられています。

2. 製法

合成経路と反応条件

4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-ベンジルエステルの合成は、通常、4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸とベンジルアルコールのエステル化反応によって行われます。 反応は通常、硫酸やp-トルエンスルホン酸などの触媒の存在下、還流条件下で行われます 。反応混合物は、再結晶やクロマトグラフィーなどの標準的な手法を用いて精製されます。

工業的生産方法

工業的な設定では、この化合物の生産には、より効率的でスケーラブルな方法が用いられる場合があります。一般的なアプローチの1つは、反応条件のより良い制御とより高い収率を可能にする、連続フロー反応器の使用です。 さらに、精製と単離のための自動システムの使用は、生産プロセスの効率をさらに向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester typically involves the esterification of 4-hydroxy-piperidine-1,2-dicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process .

化学反応の分析

反応の種類

4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-ベンジルエステルは、以下の様な様々な化学反応を起こします。

酸化: ヒドロキシ基は、ケトンまたはアルデヒドを生成するために酸化されることがあります。

還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムは、一般的に使用される還元剤です。

主要な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ヒドロキシ基の酸化はケトンを生成する一方で、エステル基の還元は第一級アルコールを生成することができます .

4. 科学研究への応用

4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-ベンジルエステルは、科学研究でいくつかの用途があります。

化学: 様々な有機化合物の合成における中間体として使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 薬剤開発のための前駆体としての使用を含む、その潜在的な治療的特性について調査されています。

科学的研究の応用

4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-ベンジルエステルの作用機序には、特定の分子標的との相互作用が含まれます。ヒドロキシ基とエステル基により、この化合物はタンパク質や酵素と水素結合やその他の相互作用を形成することができます。 これらの相互作用は、標的分子の活性を調節することができ、様々な生物学的効果をもたらします .

6. 類似の化合物との比較

類似の化合物

- 4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-tert-ブチルエステル

- 4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-メチルエステル

- 4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-エチルエステル

独自性

4-ヒドロキシ-ピペリジン-1,2-ジカルボン酸 1-ベンジルエステルは、ベンジルエステル基の存在によりユニークです。ベンジルエステル基は、特定の化学的および物理的特性を与えます。 この基は、化合物の溶解性、反応性、他の分子との相互作用に影響を与える可能性があり、他の類似の化合物とは異なる特徴を持っています .

類似化合物との比較

Similar Compounds

- 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

- 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-methyl ester

- 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-ethyl ester

Uniqueness

4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester is unique due to the presence of the benzyl ester group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from other similar compounds .

特性

IUPAC Name |

4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYFCFPNHFHPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)

![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)

![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)

![3-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B12319034.png)

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one](/img/structure/B12319040.png)

![6,10,10,14,15,21,21-Heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione](/img/structure/B12319046.png)